5-Chloro-1-ethyl-1H-benzimidazole
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Description
5-Chloro-1-ethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a stable platform on which drugs can be developed .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . A variety of synthetic methods have been developed for benzimidazole derivatives . For instance, a one-pot procedure has been reported for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Molecular Structure Analysis
The molecular structure of 5-Chloro-1-ethyl-1H-benzimidazole includes a benzimidazole core with a chlorine atom at the 5th position and an ethyl group at the 1st position . The molecular formula is C10H11ClN2 .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions such as alkylation . Various synthetic routes have been reported for the synthesis of benzimidazole derivatives .Scientific Research Applications
Antimicrobial Activity
Scientific Field:
Microbiology and Infectious Diseases
5-Chloro-1-ethyl-1H-benzimidazole
exhibits antimicrobial properties. Researchers have investigated its effectiveness against various bacteria, fungi, and other microorganisms. It may serve as a potential lead compound for developing new antimicrobial agents.
Experimental Procedures:
- Synthesis : Benzimidazole can be synthesized through condensation of o-phenylenediamine with formic acid or trimethyl orthoformate. The compound can also be obtained by reacting with aromatic or aliphatic aldehydes or cyanogen bromide in acetonitrile solution .
Results:
Antiviral Properties
Scientific Field:
Virology and Infectious Diseases
5-Chloro-1-ethyl-1H-benzimidazole
has demonstrated antiviral activity against certain viruses. It may inhibit viral replication or entry.
Experimental Procedures:
Results:
These are just three of the six applications. If you’d like to explore more, feel free to ask
properties
IUPAC Name |
5-chloro-1-ethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-ethyl-1H-benzimidazole |
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